molecular formula C14H14O4 B087104 Diallyl isophthalate CAS No. 1087-21-4

Diallyl isophthalate

Cat. No. B087104
CAS RN: 1087-21-4
M. Wt: 246.26 g/mol
InChI Key: OOORLLSLMPBSPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of diallyl phthalate, a compound similar to DAI, involves reacting allyl alcohol with phthalic anhydride in the presence of tosic acid under reflux conditions. Optimal conditions for this reaction yield a high product percentage, indicative of similar conditions being applicable for DAI synthesis (Zhang Ya-dong, 2010).

Molecular Structure Analysis

DAI's molecular structure and binding characteristics have been studied, highlighting its potential as a xenoestrogen due to its ability to bind to estrogen receptors. This interaction hints at the importance of the molecular structure in determining DAI's chemical behavior (M. Nakai et al., 1999).

Chemical Reactions and Properties

DAI can undergo thiocyanatoarylation under specific conditions, a reaction that does not affect the second allyl fragment, indicating selective reactivity (B. Grishchuk et al., 2003). Scale-up syntheses have been explored, providing insights into industrial applications and chemical behavior (D. A. Carey, 1984).

Physical Properties Analysis

DAI's physical properties, such as water permeability, have been analyzed, showing its utility in creating moisture-protective coatings. The study of these properties is essential for applications requiring barrier materials (J. Rybicky & J. Marton, 1974).

Chemical Properties Analysis

The chemical properties of DAI have been studied through its polymerization behavior and the effect of different catalysts and reaction conditions. Understanding these properties is crucial for manipulating DAI's reactivity and compatibility with other materials (R. N. Haward, 1954).

Scientific Research Applications

  • Moisture-protective Coating : DAIP is used as a material for moisture-protective coatings. Rybicky and Marton (1974) found that DAIP can be applied as a solution form, free of radical initiator, to create protective films with significant moisture resistance (Rybicky & Marton, 1974).

  • Binding Characteristics in Estrogen Receptor Studies : Nakai et al. (1999) suggested dialkyl phthalates, including DAIP, function as xenoestrogens. They found that compounds with an alkyl chain of more than C3 showed distinct full receptor binding in a dose-dependent manner (Nakai et al., 1999).

  • Aerospace Applications and Toughening Research : Zuo Rui-lin (2004) discussed how DAIP's high heat resistance and good dielectric properties make it useful in the aerospace field, although research focuses on improving its brittleness (Zuo Rui-lin, 2004).

  • Free-Radical Block Polymerization : Shakir'yanov et al. (2011) developed a three-dimensional model for the free-radical block polymerization of DAIP. They examined the influence of chain transfer and diffusion effect on the polymerization process (Shakir'yanov et al., 2011).

  • Casting and Mechanical Properties : Gong Xingyu (2003) examined how the casting process of DAIP affects its mechanical properties, noting that prepolymerization of DAIP improves impact strength and bending strength (Gong Xingyu, 2003).

  • Polymerization Studies for Various Applications : Studies by Simpson and Holt (1955) and Matsumoto et al. (1972) have contributed to the understanding of the gelation and polymerization of DAIP and its isomers, relevant in various industrial applications (Simpson & Holt, 1955), (Matsumoto et al., 1972).

  • Potential Carcinogenicity and Health Effects : A study by the National Toxicology Program (1983) explored the carcinogenicity of DAIP in mice, providing important data for its safety profile and usage considerations (National Toxicology Program, 1983).

Safety And Hazards

Diallyl isophthalate is harmful if swallowed, may cause an allergic skin reaction, is toxic if inhaled, may cause genetic defects, and may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Diallyl isophthalate plays a crucial role in synthesizing and modifying polymeric materials, especially resinous materials . It is widely used in communications, computer systems, electronic components in the aviation industry, light-curing coatings, and molding materials . Its excellent structural stability, low water absorption, corrosion resistance, and other advantages make it a versatile compound with a wide range of industrial uses .

properties

IUPAC Name

bis(prop-2-enyl) benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-3-8-17-13(15)11-6-5-7-12(10-11)14(16)18-9-4-2/h3-7,10H,1-2,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOORLLSLMPBSPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CC(=CC=C1)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7051559
Record name Diallyl isophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7051559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless to slightly yellow odorless liquid; [Redox Chemicals MSDS]
Record name 1,3-Benzenedicarboxylic acid, 1,3-di-2-propen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diallyl isophthalate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13706
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Diallyl isophthalate

CAS RN

1087-21-4, 25035-78-3
Record name Diallyl isophthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ISO-DAP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25035-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diallyl isophthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001087214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedicarboxylic acid, 1,3-di-2-propen-1-yl ester, homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025035783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diallyl isophthalate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6098
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzenedicarboxylic acid, 1,3-di-2-propen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diallyl isophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7051559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diallyl isophthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.839
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diallyl isophthalate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diallyl isophthalate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Diallyl isophthalate
Reactant of Route 4
Reactant of Route 4
Diallyl isophthalate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Diallyl isophthalate
Reactant of Route 6
Reactant of Route 6
Diallyl isophthalate

Citations

For This Compound
331
Citations
K Cho, J Seog, TO Ahn - Polymer, 1996 - Elsevier
The excessively brittle diallyl isophthalate (DAIP) resin was toughened using polyarylate (PAr). The cure kinetics and appropriate cure condition were investigated with differential …
Number of citations: 15 www.sciencedirect.com
RK Yumagulova, SI Kuznetsov, SV Kolesov - Polymer Science Series B, 2008 - Springer
… The involvement of fullerene in the radical copolymerization of diallyl isophthalate with methyl … It is of great importance that, at an amount of diallyl isophthalate in the monomer mixture of …
Number of citations: 8 link.springer.com
A Matsumoto, H Sasaki, M Oiwa - … Chemistry and Physics, 1973 - Wiley Online Library
Radical copolymerizations of diallyl phthalate (DAP), diallyl isophthalate (DAI), and diallyl terephthalate (DAT) with methylallyl benzoate (MABz) have been carried out in bulk at 60C, …
Number of citations: 22 onlinelibrary.wiley.com
Y Ohtsuka - Applied Physics Letters, 1973 - pubs.aip.org
We have prepared a light‐focusing plastic rod, having a parabolic refractive‐index distribution, from a special and simple technique of diallyl isophthalate‐methyl methacrylate …
Number of citations: 90 pubs.aip.org
A Matsumoto, Y Ogasawara… - Journal of Polymer …, 1989 - Wiley Online Library
In the bulk polymerization of three isomeric diallyl phthalates, diallyl phthalate (DAP), diallyl isophthalate, and diallyl terephthalate (DAT), no difference in the actual gel point was …
Number of citations: 15 onlinelibrary.wiley.com
VI Kolegov, MI Khramushina, RV Kronman… - Polymer Science …, 1988 - Elsevier
The change in MMD during the polymerization of diallyl isophthalate in bulk and in benzene solution in the presence of benzoyl peroxide is studied by a GPC method from low degrees …
Number of citations: 1 www.sciencedirect.com
A Matsumoto, S Yokoyama, T Khono… - Journal of Polymer …, 1977 - Wiley Online Library
… c Degree of polymerization of diallyl isophthalate prepolymer. d Primary chain length … acetate) obtained after saponification and reesterification of diallyl isophthalate prepolymer. …
Number of citations: 60 onlinelibrary.wiley.com
松本昭, 佐々木広海, 大岩正芳 - 日本化学会誌, 1972 - jlc.jst.go.jp
Diallyl isophthalate (DAI) and diallyl terephthalate (DAI) were copolymerized with allyl benzoate (ABz) in bulk at 60C, using benzoyl peroxide as an initiator. In both copolymerization …
Number of citations: 2 jlc.jst.go.jp
RL Zuo, GZ Liang, PS Chang - Materials science forum, 2007 - Trans Tech Publ
Two kinds of DMLC which have same mesomorphic unit but different spacer chain were used to toughen brittle DAIP. In order to get the best toughening effect, influences of curing …
Number of citations: 0 www.scientific.net
BD Grishchuk, PM Gorbovoi, VS Baranovskii… - Russian journal of …, 2003 - Springer
… tetrafluoroborates react with diallyl phthalate and diallyl isophthalate in aqueous3acetone (1 : 3) or … Compounds II3V and VI3X were obtained in a similar way from diallyl isophthalate. …
Number of citations: 8 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.